4-(QUINOXALIN-2-YL)PHENYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE
Overview
Description
4-(QUINOXALIN-2-YL)PHENYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE is a complex organic compound that features a quinoxaline moiety and an isoindoline-1,3-dione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(QUINOXALIN-2-YL)PHENYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors to form the quinoxaline ring, followed by esterification to introduce the isoindoline-1,3-dione group . The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often incorporating green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(QUINOXALIN-2-YL)PHENYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its reactivity.
Reduction: Reduction reactions can be used to alter the functional groups within the molecule, affecting its overall stability and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with altered electronic properties, while substitution reactions could introduce new functional groups, enhancing the compound’s applicability in different fields .
Scientific Research Applications
4-(QUINOXALIN-2-YL)PHENYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(QUINOXALIN-2-YL)PHENYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: These compounds share the quinoxaline moiety and exhibit similar chemical properties and reactivity.
Isoindoline-1,3-dione Derivatives: Compounds with this functional group also show comparable biological activities and applications.
Uniqueness
What sets 4-(QUINOXALIN-2-YL)PHENYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE apart is its combined structural features, which confer unique electronic and steric properties. These properties enhance its potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(4-quinoxalin-2-ylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O4/c28-22(14-27-23(29)17-5-1-2-6-18(17)24(27)30)31-16-11-9-15(10-12-16)21-13-25-19-7-3-4-8-20(19)26-21/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMJRZNKTFHGLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OC3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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